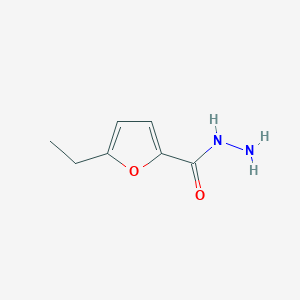
2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide is a compound that belongs to the family of quinazolinones, which are known for their diverse biological activities. This compound, in particular, is characterized by a unique structural framework that integrates benzyl, quinazolinone, and furan moieties, making it a subject of interest for scientific research and various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation of 3-benzyl-2,4-dioxo-3,4-dihydroquinazoline with furan-2-ylmethylamine, using appropriate acylating agents under controlled conditions.
Industrial Production Methods: : In an industrial setting, the production of this compound can be scaled up using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidation products.
Reduction: : Reduction reactions can target the carbonyl groups within the quinazolinone structure, potentially yielding dihydro derivatives.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, primarily involving the benzyl and furan moieties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as hydrogen peroxide or metal catalysts.
Reduction: : Reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: : Utilization of halogens, alkylating agents, and catalytic conditions to facilitate substitution reactions.
Major Products: : The products formed from these reactions vary depending on the specific conditions and reagents used. Typical products might include hydroxylated, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
This compound has a wide array of applications in scientific research, including:
Chemistry: : It is used as a precursor or intermediate in the synthesis of complex organic molecules.
Biology: : Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: : Explored for therapeutic uses, particularly in the development of novel drugs targeting specific biological pathways.
Industry: : Utilized in material science for the development of advanced materials with specific properties.
Wirkmechanismus
The compound exerts its effects through interactions with various molecular targets and pathways. In biological systems, it may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The detailed mechanism of action often involves the modulation of specific proteins or nucleic acids, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: : Compared to other compounds in the quinazolinone family, 2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide is unique due to its furan-2-ylmethyl group, which imparts distinctive chemical and biological properties.
Similar Compounds
3-Benzyl-2,4-dioxoquinazoline: : Lacks the furan-2-ylmethyl group.
N-(Benzyl)-2-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide: : Similar core structure but with different substituents.
Furan derivatives of quinazolinones: : May share some functional similarities but differ in specific activity profiles.
Conclusion
This compound is a compound of considerable interest due to its unique structural features and diverse applications in scientific research. Its synthesis, reactivity, and biological activities make it a valuable subject for ongoing studies in various fields. Happy researching!
Eigenschaften
CAS-Nummer |
892291-33-7 |
|---|---|
Molekularformel |
C22H19N3O4 |
Molekulargewicht |
389.411 |
IUPAC-Name |
2-(3-benzyl-2,4-dioxoquinazolin-1-yl)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C22H19N3O4/c26-20(23-13-17-9-6-12-29-17)15-24-19-11-5-4-10-18(19)21(27)25(22(24)28)14-16-7-2-1-3-8-16/h1-12H,13-15H2,(H,23,26) |
InChI-Schlüssel |
RQNAHAYQHMTVOK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CO4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}propan-1-one](/img/structure/B2574353.png)

![N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methylacetamide](/img/structure/B2574355.png)
![(1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-2-yl)methanamine dihydrochloride](/img/structure/B2574356.png)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2574360.png)

![ethyl 1-[2-oxo-2-(thiophen-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2574367.png)
![3-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2574369.png)

![2-[1-(Morpholine-4-sulfonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2574371.png)
![2-Chloro-N-[1-(1-methylindol-3-yl)propan-2-yl]acetamide](/img/structure/B2574373.png)

![5-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2574375.png)
